

3-Ethoxybenzonitrile chemical properties and structure

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Compound of Interest

Compound Name: 3-Ethoxybenzonitrile

Cat. No.: B1293884

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An In-depth Technical Guide to **3-Ethoxybenzonitrile**: Properties, Synthesis, and Applications

Introduction

3-Ethoxybenzonitrile is an aromatic organic compound that belongs to the nitrile family. It is characterized by a benzene ring substituted with a nitrile ($-C\equiv N$) group and an ethoxy ($-OCH_2CH_3$) group at the meta position. This unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of **3-Ethoxybenzonitrile** dictates its reactivity and physical properties. The presence of the electron-withdrawing nitrile group and the electron-donating ethoxy group on the benzene ring influences its chemical behavior in various reactions.

Molecular Structure

The structure consists of a central benzene ring with an ethoxy group at position 3 and a nitrile group at position 1.

Caption: Molecular Structure of **3-Ethoxybenzonitrile**

Physicochemical Properties

A summary of the key physicochemical properties of **3-Ethoxybenzonitrile** is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

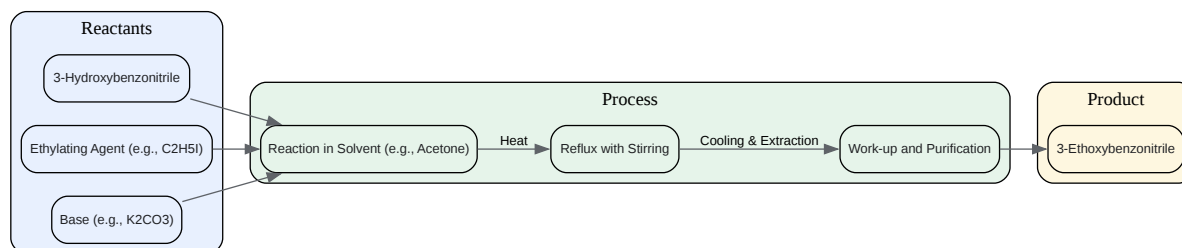
Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	
Molecular Weight	147.17 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	255-256 °C (491-493 °F) at 760 mmHg	
Density	1.03 g/cm ³	
Refractive Index	1.526	
Solubility	Insoluble in water, soluble in common organic solvents.	
CAS Number	41993-33-7	

Synthesis of 3-Ethoxybenzonitrile

The most common and efficient method for the synthesis of **3-Ethoxybenzonitrile** is through the Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzonitrile with an ethylating agent in the presence of a base.

Synthetic Pathway

The synthesis proceeds via the deprotonation of the hydroxyl group of 3-hydroxybenzonitrile by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an S_N2 reaction to yield **3-Ethoxybenzonitrile**.



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Caption: General workflow for the synthesis of **3-Ethoxybenzonitrile**.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of **3-Ethoxybenzonitrile**.

Materials:

- 3-Hydroxybenzonitrile
- Ethyl iodide (or diethyl sulfate)
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography to yield pure **3-Ethoxybenzonitrile**.

Applications in Research and Development

3-Ethoxybenzonitrile serves as a key building block in the synthesis of various organic molecules. Its bifunctional nature, with both a nitrile and an ethoxy group, allows for a wide range of chemical transformations.

- **Pharmaceutical Intermediates:** The benzonitrile moiety is a common feature in many biologically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which are all important functional groups in drug molecules. The ethoxy group can modulate the lipophilicity and metabolic stability of the final compound.
- **Agrochemicals:** Similar to its use in pharmaceuticals, **3-Ethoxybenzonitrile** can be a precursor for the synthesis of novel herbicides and pesticides.
- **Materials Science:** The rigid aromatic structure and the polar nitrile group make it a candidate for incorporation into liquid crystals and other advanced materials.

Safety and Handling

3-Ethoxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- **Hazards:** It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.
- **Precautions:** Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Spectroscopic Data

The structure of **3-Ethoxybenzonitrile** can be confirmed by various spectroscopic techniques.

- **¹H NMR:** The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the ethoxy group (a quartet), and the methyl protons of the ethoxy group (a triplet).

- ^{13}C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the nitrile carbon, and the two carbons of the ethoxy group.
- IR Spectroscopy: The IR spectrum will exhibit a strong absorption band around 2230 cm^{-1} corresponding to the $\text{C}\equiv\text{N}$ stretching vibration, and characteristic C-O stretching bands for the ether linkage.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak (M^+) at $m/z = 147$, corresponding to the molecular weight of the compound.
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